molecular formula C12H12N4O B14364779 4-Oxooctane-1,1,2,2-tetracarbonitrile CAS No. 90138-06-0

4-Oxooctane-1,1,2,2-tetracarbonitrile

Cat. No.: B14364779
CAS No.: 90138-06-0
M. Wt: 228.25 g/mol
InChI Key: URRUFMZKVMFQFF-UHFFFAOYSA-N
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Description

4-Oxooctane-1,1,2,2-tetracarbonitrile is a chemical compound characterized by the presence of four cyano groups and a ketone group attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxooctane-1,1,2,2-tetracarbonitrile can be synthesized through the interaction of octanone derivatives with tetracyanoethylene. The reaction typically involves the use of acetic acid as a solvent and ammonium acetate as a catalyst. The mixture is heated to around 40-50°C until the complete dissolution of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Oxooctane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The cyano groups can be reduced to amines under specific conditions.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxooctane-1,1,2,2-tetracarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxooctane-1,1,2,2-tetracarbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive cyano and ketone groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The pathways involved include nucleophilic addition, oxidation, and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxopentane-1,1,2,2-tetracarbonitrile
  • 4-Oxohexane-1,1,2,2-tetracarbonitrile
  • 4-Oxoheptane-1,1,2,2-tetracarbonitrile

Uniqueness

4-Oxooctane-1,1,2,2-tetracarbonitrile is unique due to its longer carbon chain compared to its similar compounds. This longer chain can influence its physical properties, such as solubility and melting point, making it suitable for specific applications where other shorter-chain analogs may not be as effective .

Properties

CAS No.

90138-06-0

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

4-oxooctane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C12H12N4O/c1-2-3-4-11(17)5-12(8-15,9-16)10(6-13)7-14/h10H,2-5H2,1H3

InChI Key

URRUFMZKVMFQFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

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